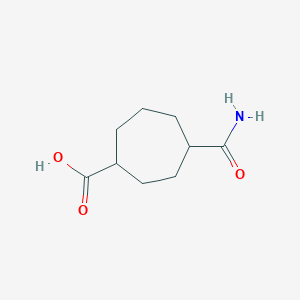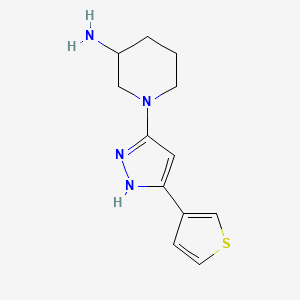amine hydrochloride](/img/structure/B15302225.png)
[1-(2,6-Dimethylphenoxy)propan-2-yl](methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride is a chemical compound known for its applications in various fields, including medicine and industrial chemistry. This compound is often used for its pharmacological properties, particularly in the treatment of certain medical conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form 1-(2,6-dimethylphenoxy)-2-propanol. This intermediate is then reacted with methylamine to produce the final compound. The reaction conditions usually involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the production of more complex molecules .
Biology
In biological research, this compound is studied for its effects on cellular processes. It is used in experiments to understand its interaction with biological molecules and its potential therapeutic effects .
Medicine
Medically, 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride is known for its antiarrhythmic properties. It is used in the treatment of certain types of cardiac arrhythmias, helping to stabilize heart rhythms .
Industry
Industrially, this compound is used in the manufacture of pharmaceuticals and other chemical products. Its properties make it valuable in the production of various medicinal and industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride involves its interaction with sodium channels in cardiac cells. By blocking these channels, it helps to stabilize the cardiac membrane and prevent abnormal heart rhythms. This action is crucial in its use as an antiarrhythmic agent.
Comparación Con Compuestos Similares
Similar Compounds
Mexiletine: A structurally similar compound with similar antiarrhythmic properties.
Lidocaine: Another compound used for its local anesthetic and antiarrhythmic effects.
Flecainide: Used in the treatment of various cardiac arrhythmias.
Uniqueness
What sets 1-(2,6-Dimethylphenoxy)propan-2-ylamine hydrochloride apart is its specific interaction with sodium channels, providing a unique profile of antiarrhythmic activity. Its pharmacokinetic properties, such as absorption and metabolism, also contribute to its distinct therapeutic effects .
Propiedades
Fórmula molecular |
C12H20ClNO |
|---|---|
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenoxy)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9-6-5-7-10(2)12(9)14-8-11(3)13-4;/h5-7,11,13H,8H2,1-4H3;1H |
Clave InChI |
YSTYEDGIPLXMKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(C)NC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium benzo[b]thiophen-7-yltrifluoroborate](/img/structure/B15302147.png)



![2-Chloro-N-(1,1-dioxido-2,3,4,5-tetrahydrobenzo[b]thiepin-5-yl)acetamide](/img/structure/B15302159.png)







![tert-butyl 2-{2-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15302208.png)

